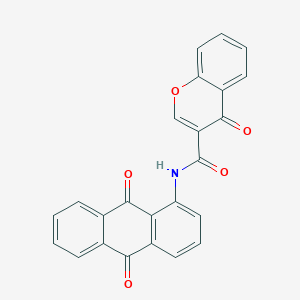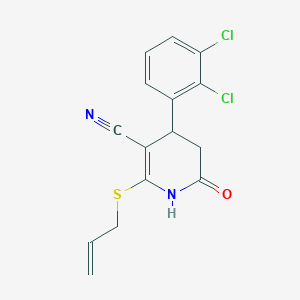
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of both anthraquinone and chromene moieties, which contribute to its diverse chemical reactivity and biological activities.
Méthodes De Préparation
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide typically involves the reaction of 1-aminoanthraquinone with 4-oxo-4H-chromene-3-carboxylic acid or its derivatives. The reaction is often facilitated by coupling agents such as COMU, which promote the formation of the amide bond under mild conditions . The reaction conditions generally include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of a base such as triethylamine to neutralize the by-products .
Analyse Des Réactions Chimiques
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the amide group.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The biological activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide is primarily attributed to its ability to interact with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide can be compared to other anthraquinone derivatives and chromene-based compounds:
Anthraquinone Derivatives: Compounds like 1-aminoanthraquinone and 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide share similar structural features but differ in their reactivity and biological activities.
Chromene-Based Compounds: Compounds such as 4-oxo-4H-chromene-3-carboxylic acid derivatives exhibit similar chemical reactivity but may have different biological targets and applications.
The uniqueness of this compound lies in its combined structural features, which confer a broader range of chemical reactivity and biological activities compared to its individual components.
Propriétés
Formule moléculaire |
C24H13NO5 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H13NO5/c26-21-13-6-1-2-7-14(13)23(28)20-16(21)9-5-10-18(20)25-24(29)17-12-30-19-11-4-3-8-15(19)22(17)27/h1-12H,(H,25,29) |
Clé InChI |
APRNMPPBLCYPJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=COC5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11661745.png)


![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11661756.png)
![2-(Benzo[d]thiazol-2-ylthio)-N'-((1-methyl-1H-pyrrol-2-yl)methylene)acetohydrazide](/img/structure/B11661765.png)
![9-methyl-2-(methylamino)-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11661770.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11661773.png)
![N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661775.png)


![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11661799.png)
![butyl 4-({[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11661800.png)
![N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B11661813.png)

